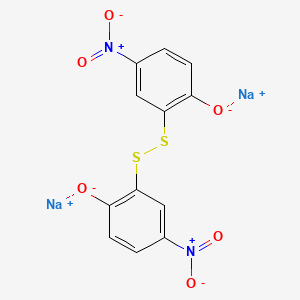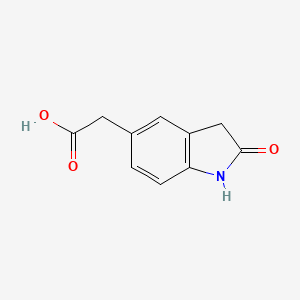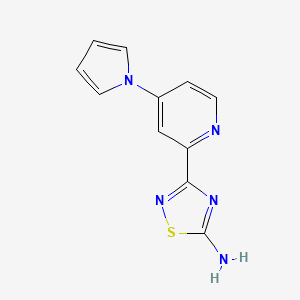
(R)-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, ethoxy linkages, and a hydroxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Dichlorobenzyl Ether: This step involves the reaction of 2,6-dichlorobenzyl alcohol with an appropriate ethoxy compound under basic conditions to form the dichlorobenzyl ether.
Amination: The dichlorobenzyl ether is then reacted with a hexylamine derivative to introduce the amino group.
Hydroxyethylation: The amino compound undergoes a hydroxyethylation reaction to introduce the hydroxyethyl group.
Aldehyde Formation: Finally, the hydroxyethylated compound is subjected to oxidation to form the aldehyde group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the effects of dichlorobenzyl derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into its potential as a bioactive molecule.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a therapeutic agent. Research may focus on its efficacy and safety in treating various conditions, particularly those involving oxidative stress or inflammation.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxy and aldehyde groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)oxy)ethanol
- ®-2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-(4-ethoxy-3-(ethoxymethyl)phenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-5-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-hydroxybenzaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups. This dual functionality allows for a wider range of chemical reactions and potential applications. Additionally, the specific stereochemistry (R-configuration) can influence its biological activity and interactions with molecular targets.
Properties
CAS No. |
2514696-13-8 |
|---|---|
Molecular Formula |
C24H31Cl2NO5 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
5-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C24H31Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,16,24,27,29-30H,1-4,10-13,15,17H2/t24-/m0/s1 |
InChI Key |
XINWCMBLLIPTGS-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)C=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)C=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



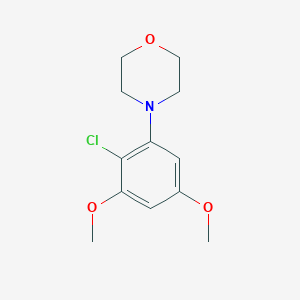
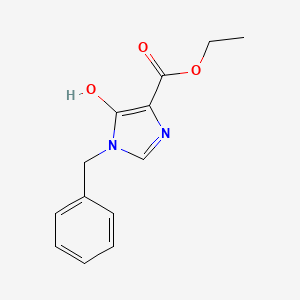
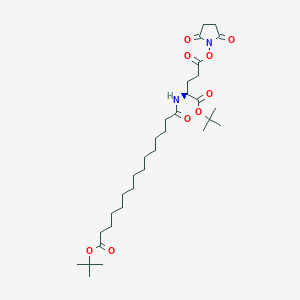
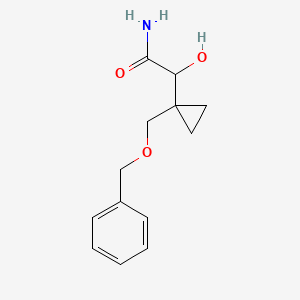
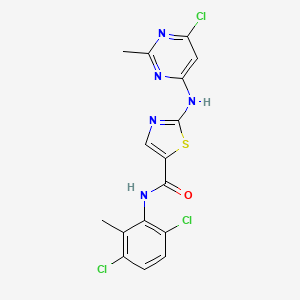
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)
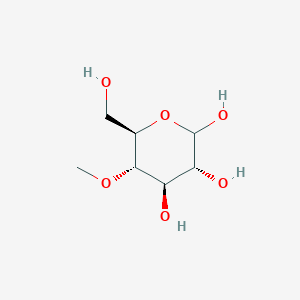

![4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine](/img/structure/B13864726.png)
